molecular formula C12H11BrN2O B1492108 4-Bromo-6-(4-methoxybenzyl)pyrimidine CAS No. 2090313-12-3

4-Bromo-6-(4-methoxybenzyl)pyrimidine

Cat. No.: B1492108
CAS No.: 2090313-12-3
M. Wt: 279.13 g/mol
InChI Key: XRQBEVNZZRAUMU-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-methoxybenzyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a bromine atom at the 4-position and a 4-methoxybenzyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(4-methoxybenzyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyrimidine and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is usually carried out under basic conditions using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(4-methoxybenzyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-(4-methoxybenzyl)pyrimidine or 4-thio-6-(4-methoxybenzyl)pyrimidine.

    Coupling Products: Various aryl or alkyl-substituted pyrimidines.

Scientific Research Applications

4-Bromo-6-(4-methoxybenzyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Properties

IUPAC Name

4-bromo-6-[(4-methoxyphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQBEVNZZRAUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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